(Me)Tz-butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

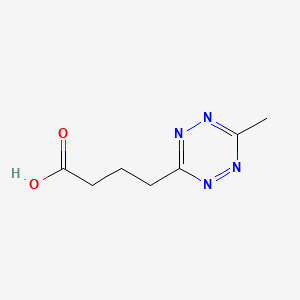

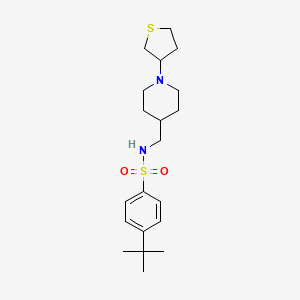

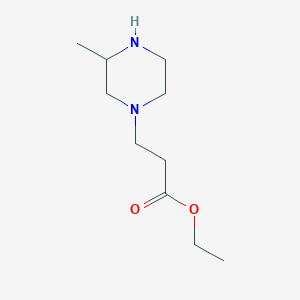

(Me)Tz-butanoic acid is a click chemistry reagent . It contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups . It is a tetrazine linker for conjugation via Diels-Alder-reaction, i.e., copper-free Click reaction with dienophiles .

Synthesis Analysis

The synthesis of (Me)Tz-butanoic acid involves the use of a tetrazine linker for conjugation via a Diels-Alder-reaction . This is a copper-free Click reaction with dienophiles .

Molecular Structure Analysis

The molecular structure of (Me)Tz-butanoic acid is represented by the formula C7H10N4O2 . It contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .

Chemical Reactions Analysis

(Me)Tz-butanoic acid is involved in click chemistry reactions . It contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .

Physical And Chemical Properties Analysis

(Me)Tz-butanoic acid is a carboxylic acid with the chemical formula C4H8O2 . It is a colorless liquid with a pungent, acrid odor . It is soluble in water and ethanol . It is a weak acid and has a pKa of 4.76 .

Applications De Recherche Scientifique

Poultry Production and Gut Health

(Me)Tz-butanoic acid: , also known as butyric acid, plays a significant role in poultry production. It is used to enhance gut health, which in turn improves nutrient utilization, performance, and egg quality . Butyric acid acts against pathogenic bacteria like Salmonella spp. and Escherichia coli , promoting the growth of beneficial gut bacteria. It serves as a primary energy source for colonocytes and supports the differentiation and maturation of intestinal cells .

Antibiotic Alternative in Livestock

The compound is considered a potential alternative to antibiotic growth promoters in livestock production systems. By reducing pathogenic bacteria and their toxins, it contributes to better gut health, leading to increased nutrient digestibility, improved growth performance, and enhanced immunity among birds .

Biofuel Production

Recent advances in biotechnology have highlighted the use of Clostridium tyrobutyricum , a bacterium that naturally produces butyric acid, for biofuel production. This organism has been engineered to convert butyryl-CoA to n-butanol , a biofuel, with high yield and productivity, making it a promising host for industrial applications .

Chemical Industry Applications

Butyric acid is a valuable short-chain volatile fatty acid with broad applications in the chemical industry. It is traditionally produced by chemical synthesis from petroleum-based feedstocks, but there is a growing demand for biobased butyric acid as a natural ingredient for use in various industries .

Food and Pharmaceutical Industries

As an essential C4 platform chemical, butyric acid and its derivatives are widely used in the food and pharmaceutical industries. The derivatives of butyric acid are utilized as flavorings, food preservatives, and in the manufacture of pharmaceuticals .

Animal Feed Industry

In the field of animal feed, butyric acid derivatives are added as feed additives. They have been shown to improve gut health and protect against harmful microbes. With the increasing restrictions on antibiotics in animal husbandry, the market for butyric acid derivatives is expected to expand .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of (Me)Tz-butanoic acid could involve further exploration of its use in click chemistry reactions . Its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups makes it a valuable tool in various organic transformations .

Relevant Papers

The relevant papers retrieved provide further information on the properties and uses of (Me)Tz-butanoic acid . These papers discuss its role in click chemistry reactions, its molecular structure, and its potential applications in various fields .

Propriétés

IUPAC Name |

4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-5-8-10-6(11-9-5)3-2-4-7(12)13/h2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIWECNWBYHJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Me)Tz-butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)

![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide](/img/structure/B2956717.png)

![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2956720.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2956721.png)

![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)

![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)